SM-19712

概要

準備方法

合成経路と反応条件: SM19712の合成には、コアのピラゾール構造の調製から始まる複数の手順が含まれます。主な手順には次のものがあります。

- 環化反応によるピラゾール環の形成。

- ピラゾール環上の特定の位置へのシアノ基とメチル基の導入。

- ピラゾール誘導体とベンゼンスルホンアミド部分のカップリング。

- 最終的にナトリウム塩水和物の形態に変換。

工業生産方法: SM19712の工業生産は、一般的に、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには次のものが含まれます。

- 高純度の出発物質の使用。

- 反応温度と時間の制御。

- 再結晶やクロマトグラフィーなどの精製工程により、純度98%以上の最終生成物を得る .

3. 化学反応解析

反応の種類: SM19712は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の生成につながる可能性があります。

還元: 還元反応は、シアノ基などの官能基をアミンなどの他の官能基に変えることができます。

置換: ベンゼン環上の塩素原子は、適切な条件下で他の求核剤と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。

生成される主な生成物:

- 官能基が修飾された酸化された誘導体。

- 官能基が変更された還元生成物。

- 塩素原子を置換した異なる求核剤を持つ置換生成物 .

4. 科学研究アプリケーション

SM19712は、次のものを含む幅広い科学研究アプリケーションを持っています。

化学: エンドセリン変換酵素の阻害と、さまざまな化学プロセスにおけるその役割を研究するためのツールとして使用されます。

生物学: エンドセリン変換酵素を含む細胞プロセスとシグナル伝達経路に対する影響が調査されています。

医学: 抗炎症作用と血管拡張作用があるため、虚血性急性腎不全、大腸炎、アルツハイマー病などの疾患の潜在的な治療薬として探求されています

化学反応の分析

Types of Reactions: SM19712 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as the cyano group, to other functional groups like amines.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

- Oxidized derivatives with modified functional groups.

- Reduced products with altered functional groups.

- Substituted products with different nucleophiles replacing the chlorine atom .

科学的研究の応用

SM-19712 is a non-peptidic inhibitor of endothelin-converting enzyme (ECE) . Research suggests it has potential applications in treating cardiac injury and inflammatory conditions .

Scientific Research Applications of this compound

Cardiovascular Research: this compound has been studied for its effects on cardiac function following ischemia/reperfusion injury .

- Postischemic Cardiac Function: In a study on postischemic cardiac function, treatment with this compound attenuated the improvement in left ventricular function typically induced by big endothelin-1 (big ET-1). Big ET-1 at certain doses (0.3 and 1 nM) improved left ventricular developed pressure (LVDP), the maximum value of the first derivative of left ventricular pressure (dP/dt max), and left ventricular end-diastolic pressure (LVEDP) .

- Norepinephrine Overflow: this compound also attenuated the decreasing effect of big ET-1 on norepinephrine (NE) overflow from the postischemic heart .

Inflammatory Bowel Disease Research: this compound has shown promise in attenuating tissue injury and inflammation in a mouse model of inflammatory bowel disease .

- DSS-Induced Colitis: In mice given 5% 40 kDa dextran sulfate sodium (DSS) to induce colitis, this compound attenuated histologic signs of tissue injury and inflammation. It also reduced the occurrence of loose stools and fecal blood .

- Immunostaining: this compound inhibited the DSS-induced increase in immunostaining for endothelin-1 (ET-1) and platelet endothelial cell adhesion molecule-1 (PECAM-1) in the colon .

- Disease Activity Index: this compound significantly decreased the disease activity index (comprising loose stools, fecal blood, and weight loss) in DSS-treated mice .

Receptor Re-sensitization Research: this compound has been used to study the re-sensitization of neurokinin 1 (NK1) receptors .

- NK1 Receptor Re-sensitization: this compound strongly inhibited the re-sensitization of the NK1 receptor in HMEC-1-NK1 receptor cells .

- Plasma Extravasation: this compound inhibited the re-sensitization of substance P (SP)-induced plasma extravasation in rats .

Somatostatin Receptor Research: this compound has been used in studies investigating the degradation of internalized somatostatin-14 (SST-14) .

- SST2A Trafficking: Inhibition of ECE-1 activity by this compound prevented the intracellular degradation of SST-14 .

Data Table: Effects of this compound in Animal Models

Case Studies

While the search results do not explicitly present "case studies" in the traditional clinical sense, the research findings can be viewed as preclinical case studies, where this compound is applied in experimental models to observe its effects.

- Cardiac Ischemia/Reperfusion in Rats: In a study, higher doses (0.3 and 1 nM) of big ET-1 significantly improved indices of left ventricular function after ischemia/reperfusion, such as left ventricular developed pressure (LVDP), the maximum value of the first derivative of left ventricular pressure (dP/dt max) and left ventricular end diastolic pressure (LVEDP). In addition, big ET-1 significantly suppressed excessive NE overflow in the coronary effluent from the postischemic heart. These effects of big ET-1 were markedly attenuated by treatment with this compound (selective ECE inhibitor) or A-192621 (selective ET B receptor antagonist). On the other hand, those were not potentiated even though combined with ABT-627 (selective ET A receptor antagonist) .

- DSS-Induced Colitis in Mice: this compound attenuated histologic signs of tissue injury and inflammation induced by DSS, and decreased the extent of loose stools and fecal blood . However, the inhibitor did not significantly decrease DSS-induced colon shortening or tissue levels of myeloperoxidase (an indicator of neutrophil infiltration) .

作用機序

SM19712は、エンドセリン変換酵素を選択的に阻害することにより、その効果を発揮します。この酵素は、強力な血管収縮物質であるビッグエンドセリン-1をエンドセリン-1に変換する役割を果たしています。この変換を阻害することにより、SM19712はエンドセリン-1のレベルを低下させ、血管拡張と炎症の抑制につながります。 分子標的は、SM19712が結合して酵素の活性を阻害するエンドセリン変換酵素の活性部位です .

類似の化合物:

ホスホラミドン: 別のエンドセリン変換酵素阻害剤ですが、SM19712に比べて選択性が低い。

CGS 26303: 異なる構造的特徴を持つエンドセリン変換酵素の非ペプチド阻害剤。

SM19712の独自性:

選択性: SM19712は、他のメタロプロテアーゼへの影響が最小限であるため、エンドセリン変換酵素に対して非常に選択的です。

効力: 高い阻害効力を持ち、低濃度で効果的です。

類似化合物との比較

Phosphoramidon: Another endothelin converting enzyme inhibitor, but less selective compared to SM19712.

CGS 26303: A non-peptidic inhibitor of endothelin converting enzyme with different structural features.

Uniqueness of SM19712:

Selectivity: SM19712 is highly selective for endothelin converting enzyme, with minimal effects on other metalloproteases.

Potency: It has a high inhibitory potency, making it effective at lower concentrations.

Structural Features: The unique sulfonylureid-pyrazole structure contributes to its selectivity and potency

生物活性

SM-19712 is a non-peptidic inhibitor of endothelin-converting enzyme 1 (ECE-1), a key enzyme in the regulation of endothelin levels in the body. This compound has gained attention due to its potential therapeutic applications in conditions such as hypertension and heart failure, primarily by modulating vascular tone and blood pressure through its inhibition of ECE-1.

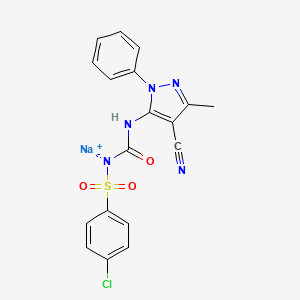

The chemical structure of this compound is described as 4-chloro-N-[[[4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl]amino]carbonyl]benzenesulfonamide, sodium salt. Its primary mechanism involves binding to ECE-1, preventing the conversion of big endothelin into its active forms, thereby reducing endothelin levels in biological systems. This action can lead to decreased vasoconstriction and lower blood pressure, which is crucial for managing various cardiovascular conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively decreases endothelin-1 production from endothelial cells stimulated by inflammatory agents like fibrinogen. This suggests that this compound can mitigate the effects of inflammatory stimuli that elevate endothelin levels. Additionally, it has been observed that this compound retains neuropeptides in endosomes, preventing their degradation by ECE-1 under specific conditions, which may have implications for pain signaling and neurogenic inflammation.

In Vivo Studies

Research using Langendorff-perfused rat hearts has shown that this compound suppresses excessive norepinephrine (NE) release from sympathetic nerve endings during ischemic conditions. This effect indicates a protective role against cardiac dysfunction induced by ischemia/reperfusion injury. The inhibition of ECE-1 by this compound appears to reduce the release of endogenous ET-1, which contributes to NE overflow and subsequent cardiac dysfunction .

Impact on Cellular Signaling Pathways

This compound has been shown to influence downstream signaling pathways, such as ERK1/2 phosphorylation in endothelial cells. This indicates its broader impact on cellular signaling mechanisms beyond simple enzymatic inhibition. Furthermore, it has been reported that this compound inhibits neurokinin 1 receptor (NK1R) resensitization by over 90%, affecting pain signaling pathways .

Case Study: Cardiac Function Improvement

A study involving isolated perfused rat hearts demonstrated that treatment with this compound improved left ventricular systolic and diastolic function following myocardial ischemia/reperfusion. The results indicated that ECE inhibition could significantly reduce NE overflow and enhance cardiac recovery post-injury .

Case Study: Neurotensin-Induced Signaling

In human colonic epithelial cells, pretreatment with this compound inhibited neurotensin (NT)-stimulated inflammatory signaling pathways, including reductions in NF-κB-driven luciferase activity and IL-8 secretion. This suggests potential applications for this compound in managing inflammatory bowel diseases or related conditions .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Therapeutic Area | ECE Inhibition |

|---|---|---|---|

| This compound | Inhibits ECE-1; reduces endothelin levels | Hypertension, heart failure | Yes |

| ABT-627 | Selective ET receptor antagonist | Cardiac dysfunction | No |

| PD-142893 | Non-selective ET receptor antagonist | Ischemic heart disease | No |

This compound's unique non-peptidic structure allows for selective inhibition of ECE-1 without significantly affecting other pathways involved in vasoregulation or neuropeptide signaling. This specificity may result in fewer side effects compared to broader-spectrum inhibitors.

特性

IUPAC Name |

sodium;(4-chlorophenyl)sulfonyl-[(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamoyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O3S.Na/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15;/h2-10H,1H3,(H2,21,22,23,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSZSOXTWRKLKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)NC(=O)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194542-56-8 | |

| Record name | 4-Chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。